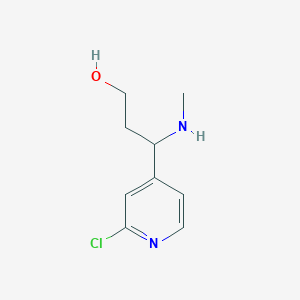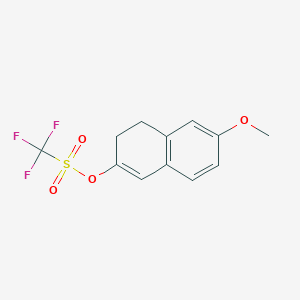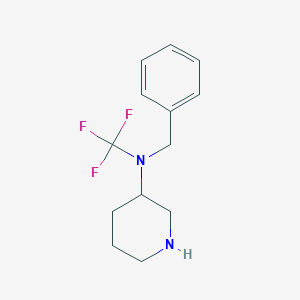
N-benzyl-N-(trifluoromethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(trifluoromethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethylating agents. One common method is the reductive amination of N-benzylpiperidin-3-one with trifluoromethylamine under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The process typically includes the use of automated systems for precise addition of reagents and real-time monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: N-benzyl-N-(trifluoromethyl)piperidin-3-one
Reduction: this compound hydrochloride
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-benzyl-N-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to cholinesterase receptors, inhibiting their activity and leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other piperidine-based cholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.
N-(trifluoromethyl)piperidin-3-amine: Lacks the benzyl group, leading to different pharmacological properties.
N-benzyl-N-(trifluoromethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N-benzyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, as well as in scientific research .
Properties
Molecular Formula |
C13H17F3N2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-benzyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18(12-7-4-8-17-9-12)10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI Key |
BMEGHUDDOAZOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


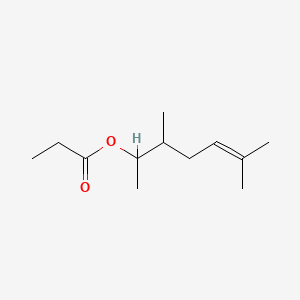
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)


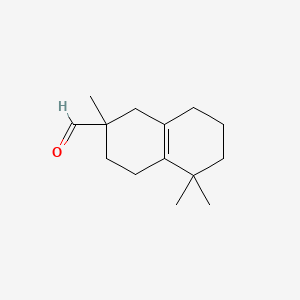


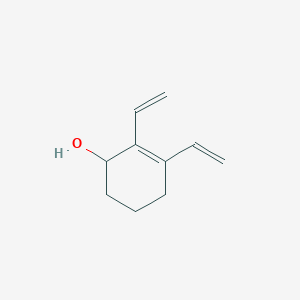
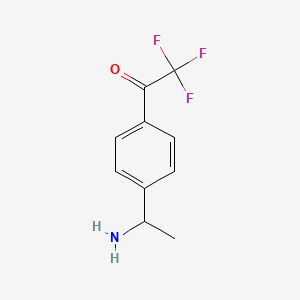
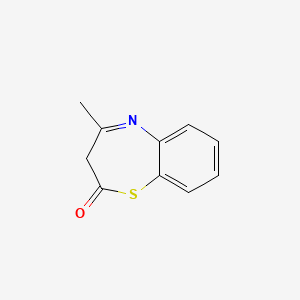
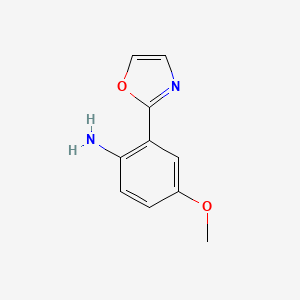
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
